molecular formula C8H6BrN3O2 B15230001 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid

2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid

Cat. No.: B15230001
M. Wt: 256.06 g/mol
InChI Key: DFTILGMUZFOPKH-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of bromine and carboxylic acid functional groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazine-2,3-dicarbonitrile with substituted hydrazines, followed by bromination and carboxylation . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of oxides or dehalogenated compounds.

Scientific Research Applications

2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and carboxylic acid functional groups in 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid makes it a unique and versatile compound for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions and its potential as a kinase inhibitor highlight its importance in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

2-bromo-5-methylpyrrolo[2,3-b]pyrazine-7-carboxylic acid

InChI

InChI=1S/C8H6BrN3O2/c1-12-3-4(8(13)14)6-7(12)10-2-5(9)11-6/h2-3H,1H3,(H,13,14)

InChI Key

DFTILGMUZFOPKH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=NC(=CN=C21)Br)C(=O)O

Origin of Product

United States

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